5-ethoxy-3-phenyloxolan-2-one
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Overview
Description
5-ethoxy-3-phenyloxolan-2-one: is a chemical compound belonging to the class of furanones Furanones are heterocyclic organic compounds containing a furan ring with a ketone group This specific compound is characterized by the presence of an ethoxy group and a phenyl group attached to the dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-3-phenyloxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired furanone compound. The reaction typically requires refluxing the mixture in a suitable solvent, such as ethanol, for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-ethoxy-3-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
5-ethoxy-3-phenyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 5-ethoxy-3-phenyloxolan-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 2(3H)-Furanone, 5-methoxydihydro-3-phenyl-
- 2(3H)-Furanone, 5-ethoxydihydro-3-methyl-
- 2(3H)-Furanone, 5-ethoxydihydro-3-benzyl-
Comparison: 5-ethoxy-3-phenyloxolan-2-one is unique due to the presence of both ethoxy and phenyl groups, which impart specific chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity. For instance, the presence of the phenyl group can enhance its aromaticity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethoxy-3-phenyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-11-8-10(12(13)15-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNOCPOSLHHZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C(=O)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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